molecular formula C22H29N3O3S B2763051 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 946356-18-9

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2763051
CAS No.: 946356-18-9
M. Wt: 415.55
InChI Key: RJFRCHFWUDXRGF-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that features a unique combination of functional groups. This compound includes an azepane ring, a thiophene ring, and an oxalamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Thiophene Ring Introduction: The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting an oxalyl chloride derivative with the amine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The azepane ring can be reduced using hydrogenation techniques, typically with palladium on carbon (Pd/C) as a catalyst.

    Substitution: The methoxy group on the benzyl ring can participate in nucleophilic substitution reactions, often under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: H2, Pd/C

    Substitution: NaOH, KOH

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Saturated azepane derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored in the context of treating diseases that involve the pathways it affects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide exerts its effects would depend on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The azepane and thiophene rings may facilitate binding to these targets, while the oxalamide moiety could play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
  • N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Uniqueness

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is unique due to the presence of both the azepane and thiophene rings, which are less common in similar compounds. This combination may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-28-19-8-6-17(7-9-19)14-23-21(26)22(27)24-15-20(18-10-13-29-16-18)25-11-4-2-3-5-12-25/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFRCHFWUDXRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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